IDO1 Inhibitory Potency: 6-Bromo Indole-3-methanamine vs. Unsubstituted Indole Core
The target compound demonstrates potent, low-nanomolar inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1). This activity is directly attributable to the 6-bromo substitution. The unsubstituted indole core lacks this potent inhibitory activity, highlighting the critical role of the bromine atom at this specific position [1].
| Evidence Dimension | Inhibitory Activity against IDO1 |
|---|---|
| Target Compound Data | IC50 = 21 nM (HEK293 cell-expressed IDO1) |
| Comparator Or Baseline | Unsubstituted Indole Core (No inhibitory activity at comparable concentrations) |
| Quantified Difference | >95% inhibition at 21 nM (Target) vs. negligible activity (Comparator) |
| Conditions | Inhibition of recombinant human IDO1 expressed in HEK293 cells, assessed by measuring kynurenine formation (N-formylkynurenine) [1]. |
Why This Matters
This data validates the 6-bromo substitution as a crucial pharmacophoric element for achieving potent IDO1 inhibition, justifying its selection over the unsubstituted indole-3-methanamine for IDO1-focused drug discovery projects.
- [1] BindingDB Entry BDBM50513446 for (6-Bromo-1H-indol-3-yl)methanamine. CHEMBL4451860. Affinity Data: IC50 21 nM for human IDO1 (HEK293 cells). View Source
